

# Lazabemide Hydrochloride's Binding Affinity to MAO-B: A Technical Guide

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## Compound of Interest

Compound Name: Lazabemide Hydrochloride

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This technical guide provides an in-depth overview of the binding affinity of **Lazabemide Hydrochloride** to Monoamine Oxidase B (MAO-B). It includes a compilation of quantitative binding data, detailed experimental protocols derived from published research, and visualizations of the inhibitory mechanism and experimental workflows.

## Core Quantitative Data

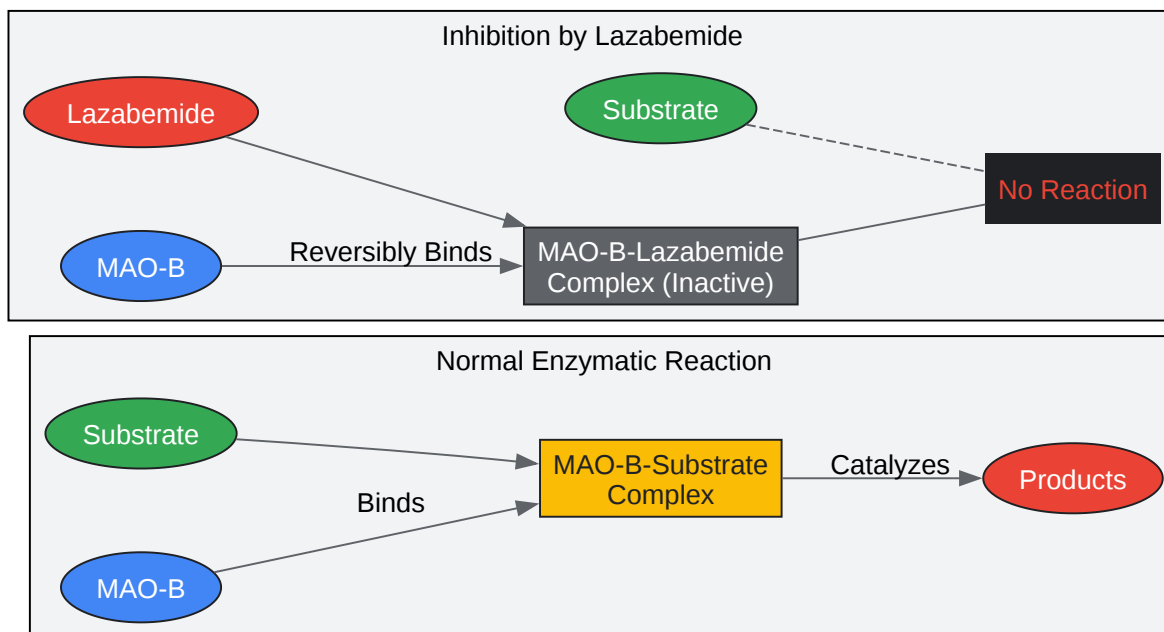
**Lazabemide hydrochloride** is a potent and selective reversible inhibitor of MAO-B.<sup>[1][2][3]</sup> Its binding affinity has been characterized by various parameters across multiple studies, as summarized in the table below.

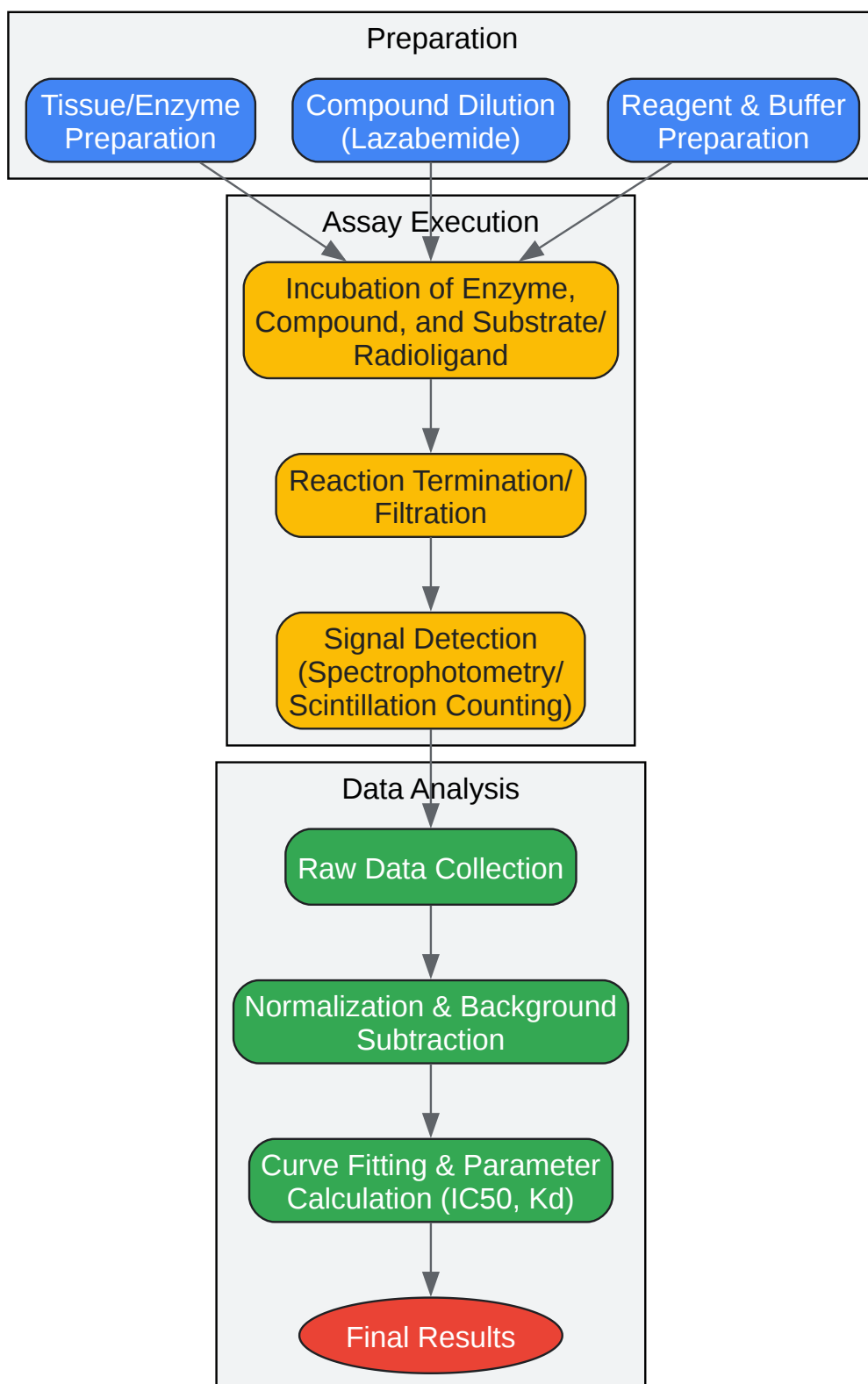
Parameter	Value	Species/Tissue	Comments	Reference(s)
IC50	0.03 $\mu$ M (30 nM)	Not Specified	Highly selective over MAO-A (IC50 > 100 $\mu$ M).	[1][2][3]
IC50	6.9 nM	Human	Enzymatic assay.	[1]
IC50	37 nM	Rat	Enzymatic assay.	[1]
IC50	0.48 $\pm$ 0.89 $\mu$ g/L	Human Platelets (Young Subjects)	In vivo study after oral administration.	[4][5]
IC50	1.5 $\pm$ 2.3 $\mu$ g/L	Human Platelets (Elderly Subjects)	In vivo study after oral administration.	[4][5]
Kd	18.4 nM	Rat Cerebral Cortex	Using <sup>3</sup> H-Ro 19-6327 (radiolabeled lazabemide).	[1]
Bmax	3.45 pmol/mg protein	Rat Cerebral Cortex	Using <sup>3</sup> H-Ro 19-6327.	[1]

IC50: The half maximal inhibitory concentration, representing the concentration of lazabemide required to inhibit 50% of MAO-B activity. Kd: The equilibrium dissociation constant, indicating the affinity of lazabemide for MAO-B. A lower Kd value signifies a higher binding affinity. Bmax: The maximum number of binding sites.

## Mechanism of MAO-B Inhibition

Lazabemide acts as a reversible, competitive inhibitor of MAO-B.[6][7] It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the oxidative deamination of monoamines.





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